Enzymatic Mpro Inhibition Potency: SARS-CoV-2 Mpro-IN-8 (6b) Demonstrates 328 nM IC50 in Biochemical Assay
SARS-CoV-2 Mpro-IN-8 (compound 6b) exhibits an IC50 value of 328 nM against recombinant SARS-CoV-2 Mpro in a purified protein enzymatic assay, representing the experimentally determined binding affinity for this specific spiroindole-phosphonate analog [1]. This value places Mpro-IN-8 in the sub-micromolar potency range, which is relevant for tool compound applications in mechanistic studies. For context, nirmatrelvir (PF-07321332, the active component of Paxlovid), when tested under comparable enzymatic assay conditions, demonstrates an IC50 of 0.84 ± 0.37 μM (840 ± 370 nM) [2]. The observed 2.6-fold difference in IC50 values between Mpro-IN-8 and the clinical benchmark nirmatrelvir in biochemical assays provides a useful reference point for researchers designing comparative Mpro inhibition studies.
| Evidence Dimension | Enzymatic inhibition of SARS-CoV-2 Mpro (IC50) |
|---|---|
| Target Compound Data | 328 nM |
| Comparator Or Baseline | Nirmatrelvir (PF-07321332): 0.84 ± 0.37 μM (840 ± 370 nM) |
| Quantified Difference | Mpro-IN-8 IC50 is approximately 2.6-fold lower (more potent) than nirmatrelvir in this assay context |
| Conditions | Purified recombinant SARS-CoV-2 Mpro protein diluted to 100 nM in reaction buffer, incubated with compound in DMSO, 96-well plate format |
Why This Matters
This quantitative IC50 value enables researchers to benchmark Mpro-IN-8's target engagement against the clinically validated reference inhibitor, facilitating appropriate dose selection and interpretation of downstream cellular and in vivo experiments.
- [1] BindingDB. BDBM476987: Inhibitor 8 of SARS-CoV-2 Mpro. BindingDB Entry ID: 476987. View Source
- [2] Chen W, et al. Development of potent and effective SARS-CoV-2 main protease inhibitors based on maleimide analogs for the potential treatment of COVID-19. J Enzyme Inhib Med Chem. 2024;39(1):2289734. View Source
